molecular formula C22H26N2O4S B445225 Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate CAS No. 495375-62-7

Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate

Cat. No.: B445225
CAS No.: 495375-62-7
M. Wt: 414.5g/mol
InChI Key: OINSRYZAMXQRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate is a complex organic compound with the molecular formula C22H26N2O4S. This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and efficient purification methods. This ensures a consistent and high-yield production process, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

propan-2-yl 2-(cyclobutanecarbonylamino)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-12(2)28-22(27)17-14(4)18(20(26)23-16-11-6-5-8-13(16)3)29-21(17)24-19(25)15-9-7-10-15/h5-6,8,11-12,15H,7,9-10H2,1-4H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINSRYZAMXQRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3CCC3)C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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